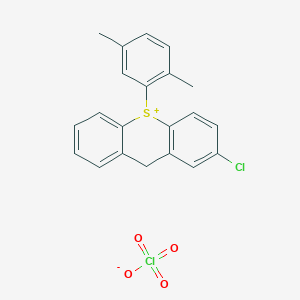
4-Acetamido-3-chlorobenzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-3-chlorobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H8ClNO4S. It is a derivative of benzene, featuring an acetamido group, a chlorine atom, and a sulfonic acid group attached to the benzene ring. This compound is of interest due to its diverse applications in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonic acid typically involves the sulfonation of 4-acetamido-3-chlorobenzene. The process begins with the chlorination of acetanilide to introduce the chlorine atom at the meta position. This is followed by sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
化学反应分析
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize the acetamido group to form corresponding nitro compounds.
Reduction: Reducing agents can reduce the sulfonic acid group to a sulfonamide.
Substitution: Reagents like sodium hydroxide can facilitate the substitution of the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, sulfonamide, and other functionalized aromatic compounds .
科学研究应用
4-Acetamido-3-chlorobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
作用机制
The mechanism by which 4-Acetamido-3-chlorobenzene-1-sulfonic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the acetamido group can participate in various biochemical interactions. These interactions can influence enzyme activity, protein folding, and other cellular processes .
相似化合物的比较
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the chlorine atom.
3-Chlorobenzenesulfonic acid: Similar structure but lacks the acetamido group and has the chlorine atom at a different position.
Uniqueness
4-Acetamido-3-chlorobenzene-1-sulfonic acid is unique due to the presence of both the acetamido and chlorine groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
55987-87-6 |
|---|---|
分子式 |
C8H8ClNO4S |
分子量 |
249.67 g/mol |
IUPAC 名称 |
4-acetamido-3-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-8-3-2-6(4-7(8)9)15(12,13)14/h2-4H,1H3,(H,10,11)(H,12,13,14) |
InChI 键 |
ZLWVSKCGLUUMII-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


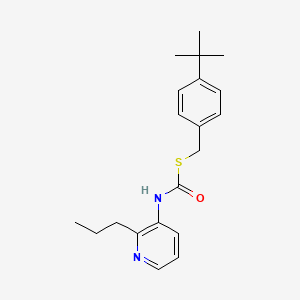

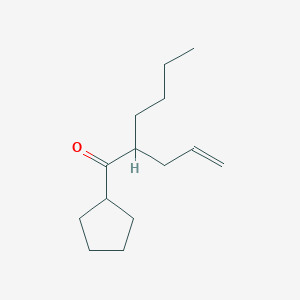
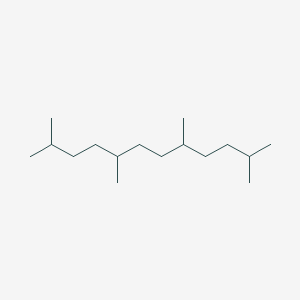

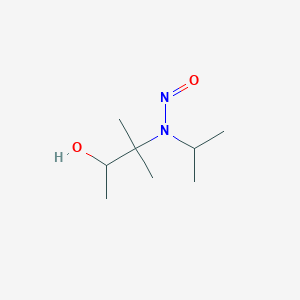
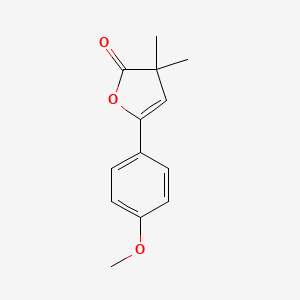
![15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine](/img/structure/B14647871.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)
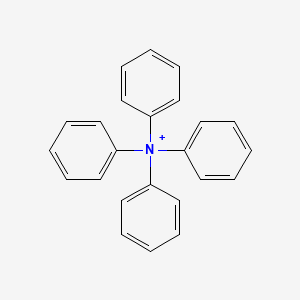
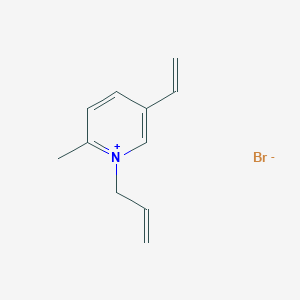
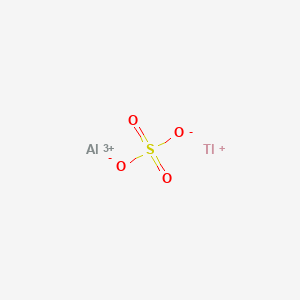
![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
